molecular formula C10H11F2NO2 B13232209 N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine

Cat. No.: B13232209
M. Wt: 215.20 g/mol
InChI Key: XJXZDQNJNZGBPN-JYRVWZFOSA-N
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Description

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . It is also known by its IUPAC name, (1E)-1-[2-(difluoromethoxy)phenyl]-1-propanone oxime . This compound is notable for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and a propylidene group linked to a hydroxylamine moiety.

Chemical Reactions Analysis

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with proteins and other biomolecules .

Comparison with Similar Compounds

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(NZ)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine

InChI

InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3/b13-8-

InChI Key

XJXZDQNJNZGBPN-JYRVWZFOSA-N

Isomeric SMILES

CC/C(=N/O)/C1=CC=CC=C1OC(F)F

Canonical SMILES

CCC(=NO)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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